1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol
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Overview
Description
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol is an organic compound with the molecular formula C8H14OSi It is characterized by the presence of a cyclopropane ring, an ethynyl group substituted with a trimethylsilyl group, and a hydroxyl group
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to deprotonate the cyclopropanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane or alkene.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl group can participate in hydrophobic interactions. The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: Lacks the ethynyl and trimethylsilyl groups, making it less versatile in synthetic applications.
1-[(Trimethylsilyl)ethynyl]cyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)7-6-8(9)4-5-8/h9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFHQUKMSSPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576307 |
Source
|
Record name | 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140840-83-1 |
Source
|
Record name | 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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